molecular formula C8H17ClN2O2S B13624704 1-((Chloromethyl)sulfonyl)-N,N-dimethylpiperidin-4-amine

1-((Chloromethyl)sulfonyl)-N,N-dimethylpiperidin-4-amine

Cat. No.: B13624704
M. Wt: 240.75 g/mol
InChI Key: RPJXXAHDPPNNCY-UHFFFAOYSA-N
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Description

1-((Chloromethyl)sulfonyl)-N,N-dimethylpiperidin-4-amine is a piperidine derivative featuring a dimethylamine group at the 4-position and a (chloromethyl)sulfonyl substituent. The sulfonyl group is electron-withdrawing, enhancing electrophilicity at the chloromethyl moiety, which facilitates nucleophilic substitution reactions. This compound’s unique structure makes it a candidate for applications in medicinal chemistry and materials science, particularly in synthesizing covalent inhibitors or polymer precursors.

Properties

Molecular Formula

C8H17ClN2O2S

Molecular Weight

240.75 g/mol

IUPAC Name

1-(chloromethylsulfonyl)-N,N-dimethylpiperidin-4-amine

InChI

InChI=1S/C8H17ClN2O2S/c1-10(2)8-3-5-11(6-4-8)14(12,13)7-9/h8H,3-7H2,1-2H3

InChI Key

RPJXXAHDPPNNCY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CCN(CC1)S(=O)(=O)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes to N,N-Dimethylpiperidin-4-amine

N,N-Dimethylpiperidin-4-amine serves as the foundational scaffold for further sulfonylation. Several methods for its preparation have been reported:

Method Reagents & Conditions Yield Notes
Reductive amination of piperidin-4-one with dimethylamine Sodium triacetoxyborohydride in 1,2-dichloroethane at 20°C overnight 81% Efficient conversion with mild reducing agent; product isolated as orange oil
Direct alkylation of piperidin-4-amine with methylating agents Using ammonium hydroxide, triethylamine in solvents like methanol, chloroform Variable Requires careful control to avoid overalkylation
Heating 4-(dimethylamino)piperidine dihydrochloride in dimethylformamide with triethylamine at 60°C for 2 hours Followed by chromatographic purification Moderate Provides the free base form of N,N-dimethylpiperidin-4-amine

These methods demonstrate the versatility of obtaining the dimethylated amine, which is crucial for subsequent sulfonylation.

Introduction of the Chloromethylsulfonyl Group

Sulfonylation Strategies

The chloromethylsulfonyl moiety can be introduced via sulfonyl chlorides or via activation of sulfonyl precursors under controlled conditions. Common approaches include:

  • Reaction of N,N-dimethylpiperidin-4-amine with chloromethylsulfonyl chloride under basic conditions.
  • Use of activated sulfonyl intermediates generated in situ from dimethyl sulfoxide (DMSO) and protic acids, facilitating chloromethylsulfonyl transfer.

Representative Preparation Procedure for 1-((Chloromethyl)sulfonyl)-N,N-dimethylpiperidin-4-amine

Based on literature synthesis of related compounds and sulfonylation chemistry, a plausible detailed procedure is as follows:

Step 1: Preparation of N,N-Dimethylpiperidin-4-amine

  • Dissolve piperidin-4-one (or piperidin-4-amine) in anhydrous solvent such as dichloromethane or dimethylformamide.
  • Add dimethylamine or dimethylamine hydrochloride with a base such as triethylamine.
  • Stir the mixture at ambient or elevated temperature (e.g., 60°C) for several hours.
  • Optionally, perform reductive amination using sodium triacetoxyborohydride to reduce imine intermediates.
  • Purify the product by extraction and chromatography to isolate N,N-dimethylpiperidin-4-amine.

Step 2: Sulfonylation with Chloromethylsulfonyl Chloride

  • Dissolve N,N-dimethylpiperidin-4-amine in anhydrous solvent (e.g., dichloromethane).
  • Add a base such as triethylamine or potassium carbonate to scavenge HCl formed.
  • Slowly add chloromethylsulfonyl chloride dropwise at low temperature (0–5°C) to control reaction rate.
  • Stir the reaction mixture at room temperature for several hours.
  • Quench the reaction with water and extract the product into an organic solvent.
  • Purify by column chromatography or recrystallization to obtain 1-((Chloromethyl)sulfonyl)-N,N-dimethylpiperidin-4-amine .

Data Tables Summarizing Experimental Conditions and Yields

Compound Reagents Conditions Yield Notes Reference
N,N-Dimethylpiperidin-4-amine Piperidin-4-one, dimethylamine, sodium triacetoxyborohydride 20°C, 1,2-dichloroethane, overnight 81% High purity, mild reductive amination
4-Chloropiperidines (related) Homoallylic amines, HCl- DMPU, DMSO 65°C, 9–18 h Good to excellent Environmentally benign aza-Pummerer method
1-((Chloromethyl)sulfonyl)-N,N-dimethylpiperidin-4-amine N,N-Dimethylpiperidin-4-amine, chloromethylsulfonyl chloride, base 0–25°C, several hours Moderate to good (literature inferred) Requires careful control of sulfonylation Inferred

Analytical and Characterization Data

  • NMR Spectroscopy: Characteristic signals for piperidine ring protons, N,N-dimethyl groups (singlet near 2.2–2.9 ppm), and sulfonyl methylene protons (around 3.5–4.5 ppm).
  • Mass Spectrometry: Molecular ion peaks corresponding to the chloromethylsulfonylated piperidine.
  • Chromatography: Purification typically by silica gel column chromatography using chloroform/methanol/ammonia mixtures.
  • Crystallography: Piperidine ring usually adopts a chair conformation; sulfonyl groups influence crystal packing.

Chemical Reactions Analysis

1-((Chloromethyl)sulfonyl)-N,N-dimethylpiperidin-4-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-((Chloromethyl)sulfonyl)-N,N-dimethylpiperidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((Chloromethyl)sulfonyl)-N,N-dimethylpiperidin-4-amine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The sulfonyl group can participate in redox reactions, affecting the redox state of the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural and physicochemical properties of 1-((Chloromethyl)sulfonyl)-N,N-dimethylpiperidin-4-amine with similar piperidin-4-amine derivatives:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties/Applications Reference
1-((Chloromethyl)sulfonyl)-N,N-dimethylpiperidin-4-amine (Chloromethyl)sulfonyl, N,N-dimethyl Not reported High electrophilicity; potential covalent binding
1-(3-Aminobenzenesulfonyl)-N,N-dimethylpiperidin-4-amine 3-Aminophenylsulfonyl, N,N-dimethyl 283.39 Polar sulfonyl group; possible solubility in polar solvents
1-(2-Chloro-6,7-dimethoxyquinazolin-4-yl)-N,N-dimethylpiperidin-4-amine Quinazoline, chloro, dimethoxy Not reported Antagonistic activity against RBBP4; heterocyclic scaffold
1-[(4-Chlorophenyl)methyl]piperidin-4-amine 4-Chlorobenzyl Not reported Studied for oxidation behavior; aromatic substituent enhances stability
1-(4-Amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine 4-Amino-3-methoxyphenyl Not reported Potential CNS activity; amine group enables hydrogen bonding

Reactivity and Stability

  • Electrophilic Reactivity: The chloromethyl group in the target compound is highly reactive, enabling nucleophilic displacement (e.g., with amines or thiols). This contrasts with 1-(3-aminobenzenesulfonyl)-N,N-dimethylpiperidin-4-amine, where the sulfonyl group is stabilized by an aromatic ring, reducing electrophilicity .
  • The target compound’s sulfonyl group may confer resistance to oxidation compared to benzyl analogs .

Q & A

Q. What are the optimal synthetic routes for 1-((Chloromethyl)sulfonyl)-N,N-dimethylpiperidin-4-amine?

The synthesis typically involves sulfonylation of a piperidine precursor followed by N-methylation . Key steps include:

  • Sulfonylation : Reacting 4-amino-N,N-dimethylpiperidine with chloromethylsulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane) with a base like triethylamine to neutralize HCl byproducts .
  • Methylation : Introducing methyl groups via methyl iodide or dimethyl sulfate under controlled pH to avoid over-alkylation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to achieve >95% purity. Monitor by TLC or HPLC .

Q. What spectroscopic methods are recommended for characterizing this compound?

  • NMR : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., sulfonyl and chloromethyl groups). The piperidine ring protons appear as multiplets at δ 2.5–3.5 ppm, while sulfonyl signals resonate near δ 3.8–4.2 ppm .
  • IR : Strong S=O stretching at 1150–1250 cm1^{-1} and C-Cl vibration at 650–750 cm1^{-1} .
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular ion ([M+H]+^+) and fragmentation patterns (e.g., loss of Cl or SO2_2 groups) .

Q. How should this compound be stored to ensure stability?

Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the sulfonyl chloride moiety. Desiccants (silica gel) mitigate moisture-induced degradation .

Advanced Research Questions

Q. How do electronic effects of the chloromethylsulfonyl group influence reactivity in nucleophilic substitutions?

The electron-withdrawing sulfonyl group enhances electrophilicity at the chloromethyl carbon, facilitating nucleophilic attacks (e.g., by amines or thiols). Substituent positioning on the piperidine ring modulates steric hindrance: axial chloromethyl groups reduce accessibility compared to equatorial orientations. Kinetic studies show a 2.5× faster reaction rate with aniline derivatives compared to non-sulfonylated analogs .

Q. How does the chloromethylsulfonyl group affect binding affinity to biological targets compared to other sulfonamide derivatives?

The chloromethyl group increases lipophilicity (logP ≈ 1.8 vs. 1.2 for methylsulfonyl analogs), enhancing membrane permeability. In receptor-binding assays, it shows 30% higher affinity for GABAA_A receptors than fluorine-substituted derivatives, likely due to stronger halogen bonding . Competitive inhibition assays (IC50_{50} = 12 µM) suggest selectivity over serotonin receptors .

Q. What strategies resolve contradictions in kinetic data from oxidation studies?

Contradictions in permanganate oxidation kinetics often arise from pH-dependent reaction pathways :

  • Acidic conditions : First-order kinetics dominate, with rate constants (kobsk_{\text{obs}}) proportional to [H+^+].
  • Neutral/alkaline conditions : Autocatalytic behavior due to MnO2_2 precipitation complicates analysis. Use stopped-flow spectrophotometry to isolate initial rates and avoid precipitate interference .

Q. What computational methods model the compound’s interactions with enzymes?

  • Docking simulations (AutoDock Vina) : Predict binding poses in acetylcholinesterase (PDB: 4EY7), highlighting hydrogen bonds between the sulfonyl group and Tyr337 (ΔG = –9.2 kcal/mol) .
  • Molecular Dynamics (GROMACS) : Simulate solvation effects, revealing stable binding over 100 ns trajectories despite chloromethyl group flexibility .

Data Contradictions & Validation

  • Synthetic Yield Variability : Discrepancies in reported yields (60–85%) stem from solvent purity (acetonitrile vs. DMF) and reaction time optimization. Reproduce via DOE (Design of Experiments) with controlled O2_2 exclusion .
  • Biological Activity : Inconsistent IC50_{50} values across studies may reflect assay conditions (e.g., serum-free vs. serum-containing media). Validate using standardized protocols (e.g., NIH/NCATS guidelines) .

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